Compound 1, also known as BMS-688521, is a potent and selective small-molecule antagonist of Leukocyte function-associated antigen-1 (LFA-1) [, , ]. LFA-1 is a member of the β2-integrin family found on all leukocytes. This protein plays a crucial role in cell adhesion by binding to its ligand, intercellular adhesion molecule-1 (ICAM-1). The interaction between LFA-1 and ICAM-1 is essential for various immune responses, including leukocyte trafficking, T cell activation, and inflammatory responses [, ].
Compound 1 acts by disrupting the interaction between LFA-1 and ICAM-1, thereby modulating immune responses [, ]. Although it has shown potential as a therapeutic agent for various immune-mediated diseases, this report focuses solely on its scientific research applications.
One efficient strategy involves a multi-step process starting from commercially available materials. The key intermediate, a spirocyclic hydantoin, is prepared via a [3+2] dipolar cycloaddition reaction []. This intermediate then undergoes an SNAr reaction to introduce the nicotinic acid moiety, followed by deprotection to yield Compound 1 []. Another approach utilizes an in situ protection strategy of 6-chloronicotinic acid as a trimethylsilyl ester, followed by coupling with the spirocyclic hydantoin core and subsequent deprotection to afford Compound 1 in high yield [].
Compound 1 acts as a potent and selective allosteric antagonist of LFA-1. It binds to the I-domain of the CD11a subunit, a region distinct from the ICAM-1 binding site [, ]. This binding event induces conformational changes within LFA-1, preventing its conversion to the high-affinity state required for ICAM-1 binding [, ]. By inhibiting the LFA-1/ICAM-1 interaction, Compound 1 effectively blocks downstream signaling events crucial for leukocyte adhesion and transmigration, thereby modulating immune responses.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6